REACTION_CXSMILES
|
[CH2:1]([CH:5]([CH2:11][CH2:12][CH2:13][CH3:14])[C:6](OCC)=[O:7])[CH2:2][CH2:3][CH3:4].[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>C1COCC1>[CH2:1]([CH:5]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:6][OH:7])[CH2:2][CH2:3][CH3:4] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
54.1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C(=O)OCC)CCCC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/water bath under nitrogen protection
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (150 mL×3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated via rotary evaporation
|
Type
|
DISTILLATION
|
Details
|
The resulting crude oil was purified via vacuum distillation
|
Type
|
CUSTOM
|
Details
|
The compound 17 was collected as colorless oil (32.6 g, 76.2%)
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C(CO)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |